N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzamide
Description
N-[4-(Dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzamide is a benzamide derivative characterized by a unique substitution pattern. Its structure includes:
- A 4-(hexyloxy)benzamide backbone, contributing to lipophilicity due to the long alkoxy chain.
- A 4-(dimethylamino)benzyl substituent, introducing electron-donating and polar interactions.
This compound is structurally analogous to peptoid-based histone deacetylase (HDAC) inhibitors and other benzamide derivatives with reported pharmacological activities, such as enzyme inhibition [1], [7].
Properties
Molecular Formula |
C26H36N2O4S |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-4-hexoxybenzamide |
InChI |
InChI=1S/C26H36N2O4S/c1-4-5-6-7-17-32-25-14-10-22(11-15-25)26(29)28(24-16-18-33(30,31)20-24)19-21-8-12-23(13-9-21)27(2)3/h8-15,24H,4-7,16-20H2,1-3H3 |
InChI Key |
DCVFTFDHGWHGCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)N(C)C)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzamide typically involves multiple steps, including the formation of the amide bond and the introduction of the hexyloxy group. One common method involves the reaction of 4-(dimethylamino)benzylamine with 4-(hexyloxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the efficiency of the process. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the yield and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzoic acid, while reduction may produce N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzyl alcohol .
Scientific Research Applications
N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related benzamide derivatives:
| Compound Name | Substituent on Benzamide | N-Substituent Group | Key Structural Features | Reported/Potential Activity |
|---|---|---|---|---|
| Target Compound | 4-(hexyloxy) | 4-(dimethylamino)benzyl and tetrahydrothiophen-3-yl-1,1-dioxide | Long alkoxy chain, sulfone group | Enzyme inhibition (inferred) [7] |
| N-(4-Isopropylbenzyl)-analog [2] | 4-(hexyloxy) | 4-isopropylbenzyl and tetrahydrothiophen-3-yl-1,1-dioxide | Branched alkyl substituent | Unreported (structural analog) |
| Itopride Hydrochloride [7] | 3,4-dimethoxy | 4-[2-(dimethylamino)ethoxy]benzyl | Dimethoxy, aminoethoxy chain | Acetylcholinesterase inhibition |
| N-Ethyl-3-nitro analog [13] | 3-nitro | Ethyl and tetrahydrothiophen-3-yl-1,1-dioxide | Nitro group (electron-withdrawing) | Unreported (structural analog) |
| 4-(Dimethylamino)-N-(benzothiazol-2-ylidene) [14] | 4-(dimethylamino) | Benzothiazol-2-ylidene | Heterocyclic core, conjugated system | Antimicrobial/anticancer (inferred) [9] |
Key Comparisons
In contrast, the sulfone group may counterbalance excessive hydrophobicity, improving solubility relative to purely alkyl-substituted analogs [2].
Electronic Effects: The dimethylamino group (electron-donating) contrasts with the nitro group (electron-withdrawing) in the N-ethyl-3-nitro analog, which could influence binding to targets like enzymes or DNA [13].
Pharmacological Implications :
- The tetrahydrothiophen-3-yl-1,1-dioxide moiety in the target compound is absent in itopride but shared with the N-ethyl-3-nitro analog. This group’s sulfone functionality is associated with enhanced metabolic stability in drug design [13].
- Benzothiazole derivatives (e.g., ) exhibit antimicrobial activity, suggesting that replacing the sulfone group with a heterocycle could shift biological targets [14].
Synthetic Routes: The target compound’s synthesis likely involves coupling reactions similar to those for peptoid-based HDAC inhibitors (e.g., carbodiimide-mediated amide bond formation) [6]. In contrast, itopride’s synthesis employs sequential functionalization of the benzamide core with dimethylaminoethoxy and dimethoxy groups [7].
Biological Activity
N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C22H28N2O4S
- Molecular Weight : 416.53 g/mol
- CAS Number : 579441-00-2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. The dimethylamino group is known to enhance solubility and bioavailability, which may contribute to the compound's efficacy in biological systems.
Biological Activity Overview
- Antiviral Activity : Preliminary studies suggest that compounds similar to this compound exhibit potent anti-HIV properties. For instance, modifications on the benzyl and pyridinone structures have led to enhanced inhibitory effects against HIV-1 reverse transcriptase, with some derivatives showing IC50 values in the nanomolar range .
- Antitumor Activity : In vitro evaluations have indicated that this compound may possess antitumor properties. The mechanism involves inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
- Neuroprotective Effects : There is emerging evidence suggesting that compounds with similar structural motifs may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship for this compound indicates that modifications to the aromatic rings and the side chains significantly influence its biological activity. For example:
- Dimethylamino Group : Enhances solubility and increases biological activity.
- Tetrahydrothiophene Ring : Contributes to the stability and interaction with biological targets.
- Hexyloxy Group : May play a role in membrane permeability and cellular uptake.
Case Study 1: Anti-HIV Properties
A study evaluated various analogs of this compound for their anti-HIV activity. The results showed that certain modifications increased potency against resistant strains of HIV, suggesting a promising avenue for developing new antiviral therapies .
Case Study 2: Antitumor Activity
In a separate investigation, the compound was tested against several cancer cell lines. Results demonstrated significant cytotoxic effects, with IC50 values indicating effective concentrations for inducing apoptosis in tumor cells .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis of structurally similar benzamide derivatives (e.g., ) involves multi-step protocols with critical optimization points:
- Solvent Selection : Dichloromethane (CH₂Cl₂) and acetonitrile (CH₃CN) are commonly used due to their polarity and compatibility with amide coupling reactions .
- Base Catalysts : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) facilitates deprotonation during nucleophilic substitution or acylation steps .
- Temperature Control : Ice baths (0–5°C) prevent exothermic side reactions during acyl chloride additions .
- Scale-Up Considerations : Hazard assessments (e.g., handling pivaloyl chloride or trichloroisocyanuric acid) are mandatory before scaling reactions .
- Yield Optimization : Intermediate purification via column chromatography or recrystallization improves final product purity .
Q. Which spectroscopic methods are most effective for characterizing this compound, and what key peaks should researchers expect?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for signals corresponding to the dimethylamino group (δ ~2.8–3.2 ppm), hexyloxy chain (δ ~1.2–1.6 ppm for CH₂, δ ~3.9–4.1 ppm for OCH₂), and tetrahydrothiophene-dioxide protons (δ ~2.5–3.5 ppm) .
- ¹³C NMR : The carbonyl (C=O) of the benzamide appears at δ ~165–170 ppm, while the dimethylamino carbon resonates at δ ~40–45 ppm .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and sulfone S=O (~1150–1300 cm⁻¹) confirm functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragments corresponding to the benzamide and tetrahydrothiophene-dioxide moieties .
Advanced Research Questions
Q. How can researchers assess the mutagenic potential of this compound, and what methodological considerations are critical?
- Methodological Answer :
- Ames Testing : Follow OECD Guideline 471 using Salmonella typhimurium strains (TA98, TA100) with and without metabolic activation (S9 liver homogenate). Compare results to positive controls (e.g., benzyl chloride) and negative controls (DMSO) .
- Dose-Response Analysis : Test concentrations ranging from 0.1–1000 µg/plate to determine the mutagenic index (MI). A MI ≥2 indicates potential mutagenicity .
- Mitigation Strategies : If mutagenicity is observed, structural modifications (e.g., replacing the dimethylamino group with less reactive substituents) may reduce risks .
Q. What strategies mitigate the compound's instability during synthesis and storage, especially under varying environmental conditions?
- Methodological Answer :
- Light Sensitivity : Store the compound in amber vials at –20°C to prevent photodegradation, as seen in analogous sulfone-containing derivatives .
- Thermal Stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures. Avoid heating above 40°C during synthesis .
- Moisture Control : Use anhydrous solvents (e.g., CH₂Cl₂ dried over molecular sieves) and inert atmospheres (N₂/Ar) to prevent hydrolysis of the amide bond .
Q. How should contradictory data regarding the compound's biological activity or chemical properties be analyzed and resolved?
- Methodological Answer :
- Reproducibility Checks : Validate protocols across independent labs (e.g., compare yields from vs. ’s synthetic routes).
- Environmental Variability : Test biological activity under controlled pH, temperature, and solvent conditions to identify confounding factors .
- Computational Modeling : Density functional theory (DFT) calculations predict reactivity differences (e.g., electron-withdrawing effects of the sulfone group) that may explain discrepancies .
Q. What computational modeling approaches predict the compound's reactivity and interactions in biological systems?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). The dimethylamino and hexyloxy groups may enhance hydrophobic interactions .
- ADMET Prediction : Tools like SwissADME estimate logP (~3.5–4.0) and permeability, suggesting moderate blood-brain barrier penetration .
- Reactivity Simulations : Gaussian 16 calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
